molecular formula C13H19N B14243682 Benzenamine, 2-cyclopentyl-4,6-dimethyl- CAS No. 444343-95-7

Benzenamine, 2-cyclopentyl-4,6-dimethyl-

Cat. No.: B14243682
CAS No.: 444343-95-7
M. Wt: 189.30 g/mol
InChI Key: HDFWHGJHTJICJK-UHFFFAOYSA-N
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Description

Benzenamine, 2-cyclopentyl-4,6-dimethyl- is an organic compound with a unique structure that includes a benzenamine core substituted with cyclopentyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-cyclopentyl-4,6-dimethyl- typically involves the introduction of cyclopentyl and dimethyl groups onto a benzenamine core. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-cyclopentyl-4,6-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction may produce cyclohexylamines.

Scientific Research Applications

Benzenamine, 2-cyclopentyl-4,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 2-cyclopentyl-4,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-cyclopentyl-4,6-dimethyl- is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

444343-95-7

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-cyclopentyl-4,6-dimethylaniline

InChI

InChI=1S/C13H19N/c1-9-7-10(2)13(14)12(8-9)11-5-3-4-6-11/h7-8,11H,3-6,14H2,1-2H3

InChI Key

HDFWHGJHTJICJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCC2)N)C

Origin of Product

United States

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